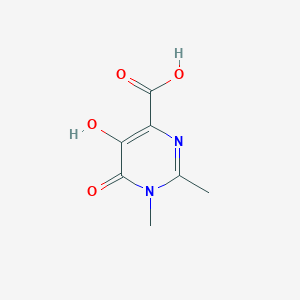![molecular formula C9H10N4O2 B1473668 Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 862980-71-0](/img/structure/B1473668.png)
Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
説明
Triazolo-pyridine derivatives are a class of nitrogen-containing heterocyclic compounds. They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazolo-pyridine derivatives often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazolo-pyridine derivatives are diverse and depend on the specific compound and the conditions. For example, some triazolo-pyridine derivatives can undergo reactions with isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolo-pyridine derivatives can vary widely depending on the specific compound. For example, some compounds in this class are solid at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Novel Synthesis Techniques : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Meyer et al. (1980) described the total synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one and related compounds using base-catalyzed ring closure techniques (Meyer et al., 1980).
Formation of Antimicrobial Compounds : Govori et al. (2009) synthesized derivatives like 8-amino-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione, showing good yields and potential antimicrobial properties (Govori et al., 2009).
Creation of Diverse Derivatives : Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, emphasizing the compound's role in generating a variety of derivatives for potential biological activities (Brodbeck et al., 2003).
Potential in Drug Synthesis : Kumar and Mashelkar (2008) worked on synthesizing novel derivatives of 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine, indicating the compound's utility in forming structures with potential drug applications (Kumar & Mashelkar, 2008).
Biochemical and Biological Applications
Inhibitory Activity in Biochemistry : Guba et al. (2004) explored the inhibitory activity of 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives on human adenosine receptors, demonstrating the compound's significance in biochemical research (Guba et al., 2004).
Synthesis of Biologically Active Compounds : Gandikota et al. (2017) synthesized amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting the compound's role in producing biologically active substances with potential medicinal properties (Gandikota et al., 2017).
Antimicrobial and Antifungal Properties : Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, exhibiting significant antimicrobial and antifungal activities (Suresh et al., 2016).
Role in Cardiovascular Research : Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, showing coronary vasodilating and antihypertensive activities. This suggests the compound's utility in cardiovascular research (Sato et al., 1980).
Safety And Hazards
将来の方向性
There is ongoing research into the synthesis and potential applications of triazolo-pyridine derivatives. This includes the development of new antimicrobial agents with excellent antibacterial activity . The exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is also being encouraged .
特性
IUPAC Name |
methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-11-12-8-7(10)3-6(4-13(5)8)9(14)15-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLKJTKZWFVCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline](/img/structure/B1473585.png)
![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)
amine](/img/structure/B1473589.png)




![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)
![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)

![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
